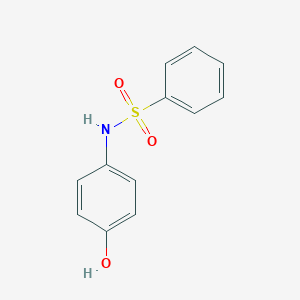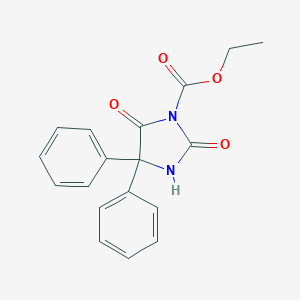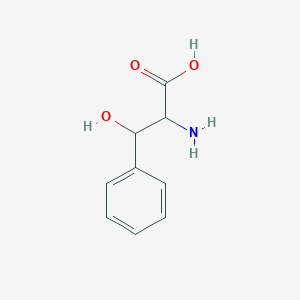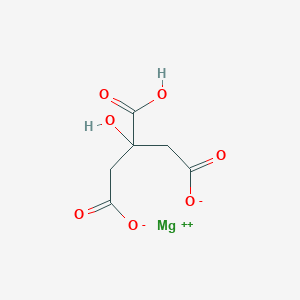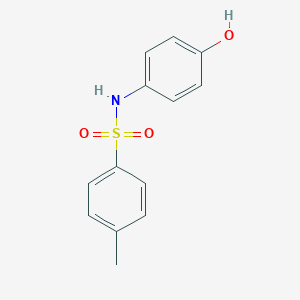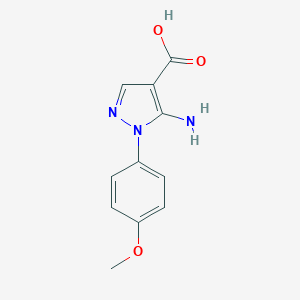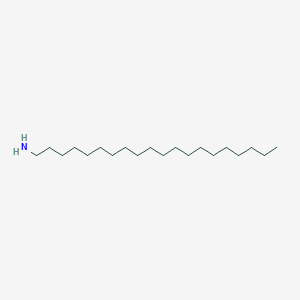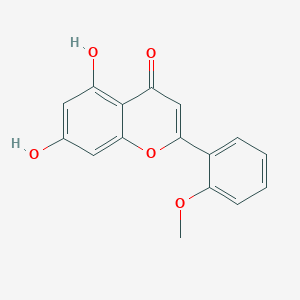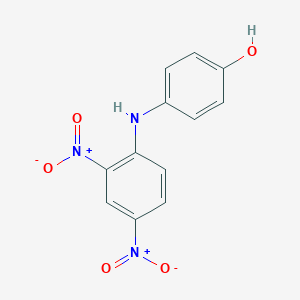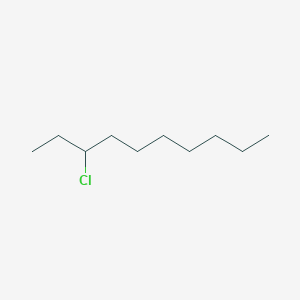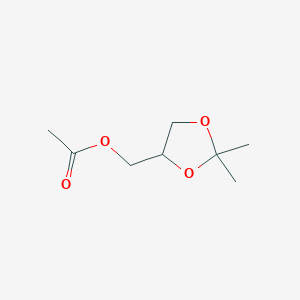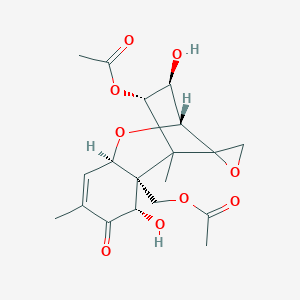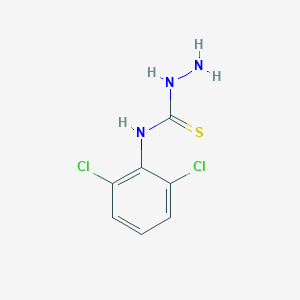
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide
描述
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives, including those with chlorophenyl groups, typically involves the reaction of appropriate hydrazides with isothiocyanates or thiocarbazide under controlled conditions. These synthetic routes are crucial for introducing specific functional groups that affect the chemical and physical properties of the resulting compounds (Ali et al., 2018).
Molecular Structure Analysis
The molecular structure of chlorophenyl thiosemicarbazide derivatives has been extensively analyzed using various spectroscopic techniques such as EI-MS, 1H NMR, and crystallography. These analyses provide insights into the electron delocalization within the thiosemicarbazide moiety, which is critical for understanding the compound's reactivity and interaction with biological targets (Nandi et al., 1985).
Chemical Reactions and Properties
Thiosemicarbazide derivatives undergo a variety of chemical reactions, including cyclization to form triazole or thiadiazole rings, depending on the reaction conditions and the presence of other functional groups. These reactions are significant for the synthesis of compounds with potent biological activities. The nature and position of substituents on the aryl ring are crucial for the compounds' reactivity and biological activity (Pitucha et al., 2020).
Physical Properties Analysis
The physical properties of 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide derivatives, such as solubility, melting point, and crystal structure, are influenced by the molecular arrangement and the nature of the substituents. These properties are essential for determining the compound's suitability for various applications, including its potential use in the development of pharmaceuticals and materials (Kanmazalp et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are critical for understanding the compound's behavior under different conditions. Studies have shown that the chlorine substitution in the phenyl ring can significantly impact the compound's antibacterial activity, attributed to enhanced electron delocalization in the thiosemicarbazide moiety, improving its donor and reductive capacities (Nandi et al., 1985).
科学研究应用
Antibacterial Activity : Chlorine substitution in thiosemicarbazides, such as in 4-(4-chlorophenyl)thiosemicarbazide, enhances antibacterial activity due to increased electron delocalization, which enhances donor and reductive capacities (Nandi, Chaudhuri, Mazumdar, & Ghosh, 1985).
Anti-HIV Activity : Thiosemicarbazide derivatives synthesized from 4-chlorophenylisothiocyanate have been evaluated for anti-HIV activity, with certain compounds showing notable effectiveness against HIV-1 and HIV-2 (Akhtar, Hameed, Al-Masoudi, & Khan, 2007).
Crystal Structure Analysis : Spectral characterization and crystal structure analysis of thiosemicarbazide derivatives, including those with chlorophenyl groups, provide insights into their molecular structure and potential applications (Umamatheswari, Pratha, & Kabilan, 2011).
Cancer Research : Thiosemicarbazide derivatives, including those with dichlorophenoxy groups, have been explored for their potential anticancer activity, particularly in gastric cancer, by causing DNA damage and cell cycle disruption (Pitucha et al., 2020).
Urease Inhibition : 1-[(4'-Chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide derivatives have been synthesized and demonstrated significant urease inhibitory activity, with potential applications in treating diseases caused by urease-producing bacteria (Ali et al., 2018).
Anticancer Agents Against Melanoma : Thiosemicarbazide derivatives have been synthesized as potential anticancer agents against melanoma cells, with some compounds showing cytotoxicity to melanoma cells and not to normal fibroblasts (Kozyra et al., 2022).
Antimicrobial Screening : 1,3,4-Thiadiazoles, 1,2,4-Triazoles, and 1,3,4-Oxadiazoles containing a piperazine nucleus derived from thiosemicarbazide have been synthesized and shown moderate antibacterial activity (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
安全和危害
未来方向
属性
IUPAC Name |
1-amino-3-(2,6-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-2-1-3-5(9)6(4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLDTBBIPXCMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=S)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374222 | |
| Record name | 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide | |
CAS RN |
13207-55-1 | |
| Record name | 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13207-55-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




